![molecular formula C11H15N3O3 B1382564 tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate CAS No. 1401987-20-9](/img/structure/B1382564.png)

tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

Descripción general

Descripción

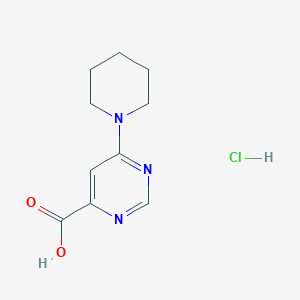

“tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole rings can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole compounds are highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Synthetic Routes and Derivatives

- Research highlights the synthesis of new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, where tert-butyl compounds play a role in producing tert-butyl [1,3] thiazolo[3,2-c]pyrimidine-8-carboxylates (Litvinchuk et al., 2021).

- Another study demonstrates the synthesis of various 5(1H)oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic esters with aromatic substituents, signifying the diversity of chemical structures possible with tert-butyl compounds (Matosiuk et al., 1992).

Molecular Structure and Analysis

- Investigations into the molecular structure of tert-butyl derivatives, like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, reveal intricate hydrogen-bonded chains and frameworks, crucial for understanding chemical properties and potential applications (Portilla et al., 2006).

Advanced Chemical Synthesis

- A study on the synthesis of [123I]tert-butyl imidazo-benzodiazepine compounds illustrates the use of tert-butyl derivatives in creating high-affinity radioligands for potential medical imaging applications (He et al., 1994).

Chemical Reactions and Mechanisms

- Research on the pseudo-Michael reaction of 2-aminoimidazolines highlights the role of tert-butyl compounds in synthesizing isomeric oxo-esters, which are important for understanding chemical reactivity and synthesis pathways (Matosiuk et al., 2003).

Intermediate Roles in Synthesis

- A study presents the synthesis of tert-butyl compounds as intermediates in the production of mTOR-targeted PROTAC molecules, demonstrating their utility in complex chemical syntheses (Zhang et al., 2022).

Structure-Activity Relationships

- An investigation into the metabolization of a pyrazolopyrimidine derivative by cytochrome P450 1A2 utilizes tert-butyl derivatives, revealing insights into species-specific hepatotoxicity and structure-activity relationships (Kuribayashi et al., 2009).

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. Many imidazole-containing compounds show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-5-4-8-6-12-7-14(8)9(13)15/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKWNQMRPTRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CN=CN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)